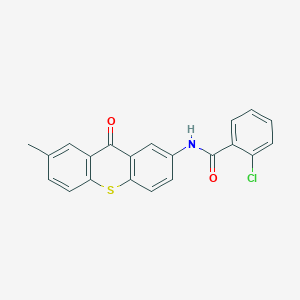![molecular formula C17H15FN2OS B2415368 (E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 681157-04-0](/img/structure/B2415368.png)
(E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Fluorescent Sensors for Metal Ions
A study by Suman et al. (2019) explored benzimidazole and benzothiazole-based azomethines, including compounds similar to (E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide. These compounds were investigated for their solvatochromic behavior and ability to act as fluorescent sensors for metal ions like Al3+ and Zn2+. The study found that these molecules showed large Stokes shifts and good sensitivity and selectivity for detecting Al3+ and Zn2+ ions, highlighting their potential as fluorescent sensors in scientific research applications (Suman, G., Bubbly, S. G., Gudennavar, S. B., & Gayathri, V., 2019).
Antimicrobial Activity
Desai et al. (2013) synthesized 5-arylidene derivatives containing fluorine in the benzoyl group, which included structures analogous to the specified compound. These derivatives exhibited promising antimicrobial activity against a variety of bacterial and fungal strains, such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The presence of the fluorine atom at the 4th position of the benzoyl group was essential for enhancing antimicrobial effectiveness, suggesting the utility of such compounds in developing new antimicrobial agents (Desai, N., Rajpara, K. M., & Joshi, V. V., 2013).
Anticancer Evaluation
Research by Ravinaik et al. (2021) into N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which share a structural framework with the compound , showed that these derivatives exhibited moderate to excellent anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). This study demonstrates the potential of such compounds in anticancer therapy and highlights the importance of the benzothiazole motif in medicinal chemistry (Ravinaik, B., Rao, M. V., Rao, P. P., Ramachandran, D., & Reddy, D., 2021).
Mechanism of Action
The mechanism of action for thiazole derivatives can vary widely depending on their specific structure and the biological system they interact with . Unfortunately, the specific mechanism of action for “(E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is not detailed in the available literature.
properties
IUPAC Name |
4-fluoro-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-10-8-11(2)15-14(9-10)22-17(20(15)3)19-16(21)12-4-6-13(18)7-5-12/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMYYTMPMKZGRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(C=C3)F)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


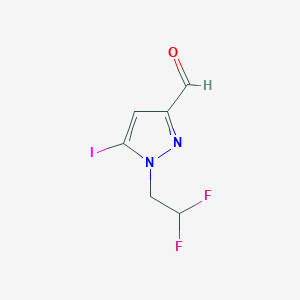
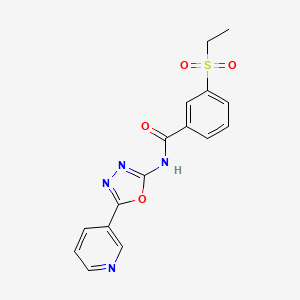
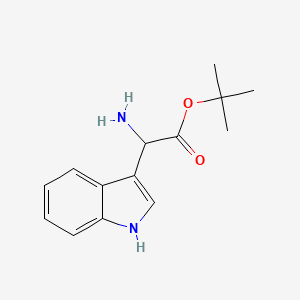

![3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B2415294.png)

![2-[(3-Methoxyphenyl)amino]butanoic acid](/img/structure/B2415299.png)
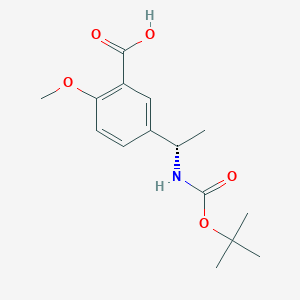
![3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2415303.png)
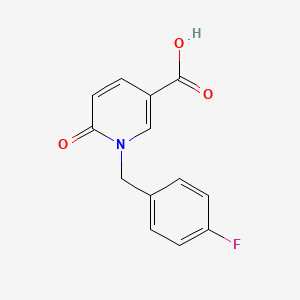
![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2415305.png)
![2-{4-[(3-Chlorobenzyl)oxy]phenyl}-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2415307.png)
